molecular formula C15H15NO B14289337 N-(1-Naphthylmethyl)methacrylamide CAS No. 137824-05-6

N-(1-Naphthylmethyl)methacrylamide

Cat. No.: B14289337
CAS No.: 137824-05-6
M. Wt: 225.28 g/mol
InChI Key: ROGSUAJEEQJIMQ-UHFFFAOYSA-N
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Description

N-(1-Naphthylmethyl)methacrylamide is a methacrylamide derivative featuring a 1-naphthylmethyl substituent attached to the methacrylamide backbone. This structure confers unique aromatic and hydrophobic properties due to the bulky naphthalene moiety. While direct studies on this compound are scarce in the provided evidence, its structural analogs—particularly N-(2-hydroxypropyl)methacrylamide (HPMA) and other functionalized methacrylamides—are extensively researched for biomedical and materials science applications.

Properties

CAS No.

137824-05-6

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-methyl-N-(naphthalen-1-ylmethyl)prop-2-enamide

InChI

InChI=1S/C15H15NO/c1-11(2)15(17)16-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3,(H,16,17)

InChI Key

ROGSUAJEEQJIMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthylmethyl)methacrylamide typically involves the reaction of methacryloyl chloride with N-(1-naphthylmethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(1-Naphthylmethyl)methacrylamide undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form polymers and copolymers.

    Substitution Reactions: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution Reactions: Reagents like bromine or nitric acid can be used for electrophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products:

    Polymers and Copolymers: Formed through polymerization.

    Substituted Derivatives: Formed through electrophilic aromatic substitution.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Scientific Research Applications

N-(1-Naphthylmethyl)methacrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N-(1-Naphthylmethyl)methacrylamide primarily involves its ability to undergo polymerization and form stable polymers. The naphthylmethyl group provides additional stability and unique properties to the resulting polymers. The molecular targets and pathways involved in its action are related to its interaction with initiators and other monomers during the polymerization process.

Comparison with Similar Compounds

Comparison with Similar Methacrylamide Derivatives

Structural and Functional Differences

The table below highlights key structural features, applications, and properties of N-(1-Naphthylmethyl)methacrylamide and related compounds:

Compound Name Substituent Group Key Properties/Applications References
This compound 1-Naphthylmethyl Presumed: Hydrophobic, aromatic interactions; potential use in materials science.
N-(2-Hydroxypropyl)methacrylamide (HPMA) 2-Hydroxypropyl Biocompatible, non-immunogenic; drug conjugation, liver-targeted delivery.
N-(3-Aminopropyl)methacrylamide (APMA) 3-Aminopropyl Cationic; forms polycations for hydrogels, cell encapsulation.
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) 3-(Dimethylamino)propyl Thermo-responsive; used in nanocomposite hydrogels and flotation agents.
N-(2-Aminoethyl)methacrylamide (AEM·HCl) 2-Aminoethyl Stabilizes magnetic nanogels; enhances colloidal stability.
N-(4-Nitrophenyl)methacrylamide 4-Nitrophenyl Spectroscopic applications; used in polymer synthesis with limonene.
N-(3,4-Dihydroxyphenethyl)methacrylamide 3,4-Dihydroxyphenethyl Binds bioactive compounds (e.g., cancer drugs); diagnostic/therapeutic hybrid probes.

Key Research Findings

N-(2-Hydroxypropyl)methacrylamide (HPMA)
  • Applications: Conjugated with doxorubicin (DOX) and galactosamine for liver-targeted chemotherapy, showing dose-dependent pharmacokinetics in mice . Forms biodegradable nanogels for controlled drug release .
  • Properties: Non-immunogenic and biocompatible, with prolonged circulation times .
N-(3-Aminopropyl)methacrylamide (APMA)
  • Applications :
    • Copolymerized with HPMA to create polycations (15–40 kDa) for electrostatically assembled hydrogels .
  • Properties :
    • Charge density and molecular weight tunable for cell encapsulation .
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
  • Applications :
    • Synthesized into temperature-responsive polymers; phase transitions observed via turbidimetry .
    • Used in flotation agents for lithium ore, outperforming traditional amine-based systems .
N-(4-Nitrophenyl)methacrylamide
  • Applications :
    • Forms homopolymers and copolymers with limonene, characterized by FT-IR and NMR .
This compound (Inference)
  • Potential Applications: The naphthyl group’s hydrophobicity and aromaticity suggest utility in hydrophobic drug carriers or π-π stacking-driven self-assembly. May serve as a structural monomer in optoelectronic polymers, similar to carbazole-containing analogs .

Critical Analysis and Contrasts

  • Biocompatibility : HPMA derivatives excel in biocompatibility , whereas DMAPMA’s tertiary amine may limit in vivo use without modification.
  • Responsiveness : DMAPMA and APMA enable stimuli-responsive behavior (thermal/pH) , while HPMA relies on passive targeting.

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